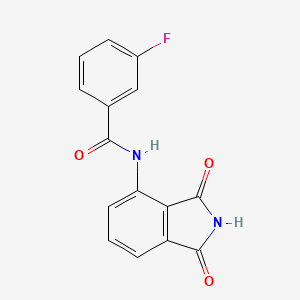

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide

説明

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a fluorobenzamide group attached to an isoindoline ring system

作用機序

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is the tumor necrosis factor (TNF-α), a pro-inflammatory cytokine . TNF-α plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide interacts with TNF-α at a molecular level, inhibiting its function . This interaction is more effective than the reference drug 5-Fluorouracil (5-FU), as demonstrated by the higher molecular binding energy of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide .

Biochemical Pathways

The interaction of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide with TNF-α affects several biochemical pathways. The compound’s inhibition of TNF-α disrupts the inflammatory cascade that this cytokine regulates, impacting anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .

Pharmacokinetics

The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide’s action include potent cytotoxicity against MCF7 cells . Among the synthesized compounds, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide demonstrated the most activity against these cells, indicating its potential as an anticancer agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide. For instance, the compound was synthesized in water, an environmentally friendly solvent . .

生化学分析

Biochemical Properties

N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tumor necrosis factor-alpha (TNF-α), a key regulator of the inflammatory cascade . The interaction involves inhibition of TNF-α, which can lead to anti-inflammatory effects. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may interact with other biomolecules, such as cytokines and growth factors, influencing various signaling pathways.

Cellular Effects

The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide on cellular processes are profound. This compound can modulate cell signaling pathways, including those involved in inflammation and apoptosis. For instance, by inhibiting TNF-α, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the expression of pro-inflammatory genes and proteins . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TNF-α, inhibiting its activity and preventing the downstream signaling that leads to inflammation . This inhibition can result in decreased activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of inflammatory genes. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may influence gene expression by modulating the activity of other transcription factors and signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can lead to sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects. The exact temporal dynamics of these effects may depend on the specific experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide in animal models are dose-dependent. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is involved in several metabolic pathways, primarily those related to inflammation and immune response. The compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators . By inhibiting these enzymes, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the production of prostaglandins and leukotrienes, thereby modulating the inflammatory response.

Transport and Distribution

Within cells and tissues, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the localization and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide, thereby affecting its biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which subsequently undergoes cyclization to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted isoindoline derivatives.

科学的研究の応用

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

類似化合物との比較

Similar Compounds

- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

- N-(2-naphthalen-1-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

- N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Uniqueness

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties

生物活性

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H24N4O6

- Molecular Weight : 416.43 g/mol

- CAS Number : 1957235-57-2

- SMILES Notation : CC(C)(C)OC(=O)NCCNc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12

This compound features a unique isoindole structure combined with a fluorobenzamide moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve multiple pathways:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including phosphodiesterases and kinases, which are crucial in signaling pathways related to inflammation and cancer.

- Antimicrobial Activity : Research indicates that derivatives of isoindole compounds can exhibit antibacterial and antifungal properties by disrupting microbial cell walls or inhibiting essential metabolic pathways.

Antibacterial and Antifungal Properties

Several studies have investigated the antibacterial and antifungal activities of compounds related to the isoindole structure. For instance:

- A series of 1,3-dioxolanes demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Candida albicans .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | S. aureus | 625 - 1250 |

| Compound 4 | C. albicans | Not specified |

| Compound 6 | P. aeruginosa | Perfect activity |

These findings suggest that modifications to the isoindole structure can enhance antimicrobial efficacy.

Case Studies

A notable case study involved the synthesis of various benzamide derivatives, where researchers found that certain substitutions on the benzamide ring significantly impacted biological activity. For example:

- The introduction of fluorine atoms improved binding affinity to target enzymes, enhancing both potency and selectivity against cancer cell lines .

Toxicity and Safety Profile

Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies on similar isoindole derivatives indicate low cytotoxicity at therapeutic concentrations. For instance, compounds tested on human peripheral blood mononuclear cells exhibited no significant cytotoxic effects even at high concentrations .

特性

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-9-4-1-3-8(7-9)13(19)17-11-6-2-5-10-12(11)15(21)18-14(10)20/h1-7H,(H,17,19)(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIRAJMBCPWHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。